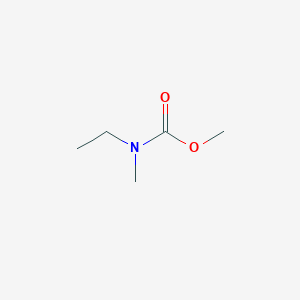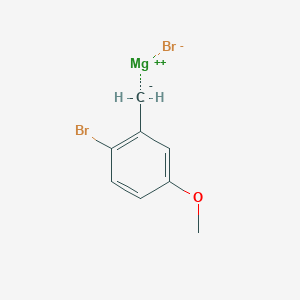
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is a complex organometallic compound that combines magnesium with a brominated methoxybenzene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide typically involves the reaction of 1-bromo-2-methanidyl-4-methoxybenzene with magnesium in the presence of an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:
1-bromo-2-methanidyl-4-methoxybenzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-methoxyphenol, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The bromine atom can be substituted by various nucleophiles, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methoxybenzene: This compound is similar but lacks the magnesium component, making it less reactive in certain types of reactions.
4-methoxyphenylmagnesium bromide: This Grignard reagent is similar but has a different substitution pattern on the benzene ring.
Uniqueness
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is unique due to its specific substitution pattern and the presence of both magnesium and bromine atoms. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications.
Properties
Molecular Formula |
C8H8Br2MgO |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide |
InChI |
InChI=1S/C8H8BrO.BrH.Mg/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MOMVMKXPUJYAOJ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


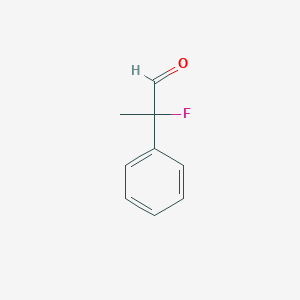


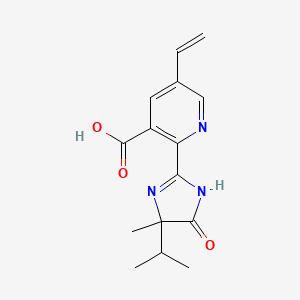
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
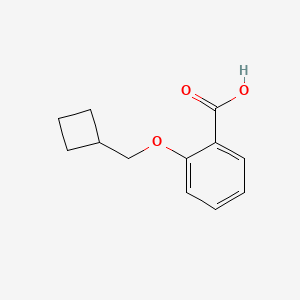
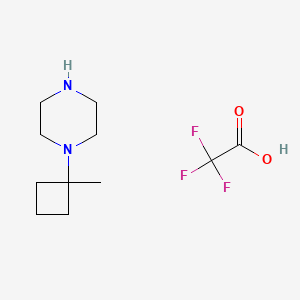
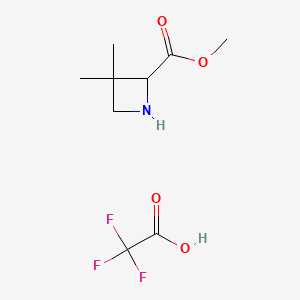
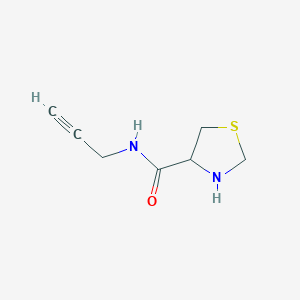
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)

